Methyl 5-bromo-2-(2-methylpropanoylamino)benzoate
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Overview
Description
Methyl 5-bromo-2-(2-methylpropanoylamino)benzoate is a versatile chemical compound used in various scientific research fields. It is known for its unique structure, which includes a bromine atom and a methylpropanoylamino group attached to a benzoate ester. This compound is often utilized in the synthesis of more complex molecules and has applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-bromo-2-(2-methylpropanoylamino)benzoate typically involves the esterification of 5-bromo-2-aminobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The resulting methyl 5-bromo-2-aminobenzoate is then reacted with 2-methylpropanoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-2-(2-methylpropanoylamino)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Oxidation Reactions: Oxidation can lead to the formation of more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoates, while reduction and oxidation can lead to different amine and carboxylate derivatives.
Scientific Research Applications
Methyl 5-bromo-2-(2-methylpropanoylamino)benzoate is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes and pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(2-methylpropanoylamino)benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and the methylpropanoylamino group play crucial roles in its reactivity and binding affinity. The compound can modulate biological processes by interacting with enzymes, receptors, and other biomolecules, leading to various physiological effects.
Comparison with Similar Compounds
Methyl 5-bromo-2-(2-methylpropanoylamino)benzoate can be compared with other similar compounds such as:
Methyl 5-bromo-2-aminobenzoate: Lacks the methylpropanoylamino group, making it less versatile in certain reactions.
Methyl 2-bromo-5-chlorobenzoate: Contains a chlorine atom instead of the methylpropanoylamino group, leading to different reactivity and applications.
Methyl 3-amino-5-bromo-2-methylbenzoate: Has an amino group in a different position, affecting its chemical properties and uses.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct reactivity and applications in various fields.
Properties
IUPAC Name |
methyl 5-bromo-2-(2-methylpropanoylamino)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c1-7(2)11(15)14-10-5-4-8(13)6-9(10)12(16)17-3/h4-7H,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIHUWFHTDVSBEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=C(C=C(C=C1)Br)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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